molecular formula C15H26O3 B14273145 1-Oxacyclohexadecane-2,5-dione CAS No. 126695-94-1

1-Oxacyclohexadecane-2,5-dione

Cat. No.: B14273145
CAS No.: 126695-94-1
M. Wt: 254.36 g/mol
InChI Key: GAELBVRMXHDMLI-UHFFFAOYSA-N
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Description

1-Oxacyclohexadecane-2,5-dione is a macrocyclic lactone derivative of interest in scientific research and development. Compounds within this class are primarily explored for their utility as fragrance ingredients, contributing to the scent profiles of fine perfumes, personal care products, and household cleaners . From a toxicological perspective, macrocyclic lactones like this compound generally exhibit low acute toxicity, with dermal LD50 values often exceeding 2000 mg/kg body weight in animal studies, and show no evidence of mutagenic activity in standard reverse mutation assays (Ames tests) . The mechanism of action for these compounds involves pH-dependent equilibrium established by carboxylesterases, which cycle between the linear hydroxycarboxylate form and the cyclic lactone structure . Researchers value this compound for applications in organic synthesis, fragrance development, and material science. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

126695-94-1

Molecular Formula

C15H26O3

Molecular Weight

254.36 g/mol

IUPAC Name

oxacyclohexadecane-2,5-dione

InChI

InChI=1S/C15H26O3/c16-14-10-8-6-4-2-1-3-5-7-9-13-18-15(17)12-11-14/h1-13H2

InChI Key

GAELBVRMXHDMLI-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)CCC(=O)OCCCCC1

Origin of Product

United States

Structural Elucidation and Advanced Characterization of 1 Oxacyclohexadecane 2,5 Dione

Systematic IUPAC Nomenclature and Isomeric Considerations of 1-Oxacyclohexadecane-2,5-dione

The compound in focus is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name precisely describes its chemical structure. "Oxacyclohexadecane" indicates a sixteen-membered ring system containing one oxygen atom, which replaces a carbon atom in the cycloalkane chain. The prefix "oxa-" denotes the presence of this oxygen atom. The numbers "2,5" specify the positions of the two ketone functional groups (=O) on the carbon atoms of the ring. The "-dione" suffix confirms the presence of these two carbonyl groups.

Isomeric variations of this compound exist, differing in the placement of the ketone groups. For instance, 1-Oxacyclohexadecane-2,13-dione is an isomer where the ketone groups are at positions 2 and 13. epa.govchemicalbook.com Another isomer is 1-Oxacyclohexadecane-2,11-dione . spectrabase.com The specific placement of these functional groups significantly influences the molecule's chemical and physical properties.

Stereochemical Aspects and Chiral Implications for this compound

Stereochemistry, the three-dimensional arrangement of atoms, is a critical aspect of molecular characterization. For this compound, the potential for stereoisomerism arises if chiral centers are present. A chiral center is typically a carbon atom bonded to four different groups. In the parent structure of this compound, without any substituents, there are no chiral centers.

However, if substituents are introduced onto the macrocyclic ring, chiral centers can be created, leading to the possibility of enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. nptel.ac.in For example, the introduction of a methyl group can create stereoisomers, as seen in compounds like 16-methyl-oxacyclohexadecane-2,13-dione. chemsrc.com The absolute stereochemistry of such chiral centers is designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules. The synthesis of specific stereoisomers often requires stereocontrolled methods. researchgate.net

The presence of multiple stereocenters can lead to a variety of diastereomers, which have different physical properties and can be separated by techniques like chromatography. The specific stereochemistry of a molecule is crucial as it can dramatically affect its biological activity and interactions with other chiral molecules.

Conformational Analysis of the this compound Ring System

Macrocyclic compounds like this compound are characterized by a high degree of conformational flexibility. oup.com This means the large ring can adopt numerous spatial arrangements, or conformations, which can interconvert. Understanding these conformations is key to comprehending the molecule's properties and behavior.

Computational chemistry provides powerful tools to explore the conformational landscape of macrocycles. mdpi.com Methods like molecular mechanics and quantum chemical calculations can be used to predict the relative energies of different conformations and identify the most stable ones, known as energy minima. researchgate.net These calculations take into account factors like bond stretching, angle bending, torsional strain, and non-bonded interactions to determine the lowest energy shapes the molecule is likely to adopt. acs.org For large, flexible rings, there can be many low-energy conformations, and computational approaches help to map out these possibilities. oup.comresearchgate.net For instance, studies on similar macrocyclic lactones have shown that the global minimum and other low-energy conformers often adopt squared or rectangular geometries. researchgate.net

While theoretical methods are predictive, experimental techniques are essential for validating and determining the actual conformations present. mdpi.com The primary methods for studying the conformation of macrocycles in solution are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for solid-state analysis.

X-ray crystallography can provide a precise three-dimensional structure of a molecule as it exists in a crystal lattice. mdpi.com This gives a static picture of a single conformation.

NMR spectroscopy , on the other hand, provides information about the average conformation in solution and can also reveal the dynamics of conformational changes. uq.edu.au Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of different atoms within the molecule, which is invaluable for determining its three-dimensional shape. ufrgs.br The study of coupling constants in NMR spectra can also give insights into the dihedral angles between adjacent atoms, further defining the ring's conformation.

For highly flexible systems, a combination of experimental data and computational modeling is often employed to build a comprehensive picture of the conformational preferences. nih.govnih.gov

Advanced Spectroscopic Characterization Methodologies for this compound

A thorough structural elucidation of this compound relies on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR spectroscopy is a cornerstone for determining the structure of organic molecules. core.ac.uk It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. numberanalytics.com

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule. The chemical shift (δ) of a proton signal indicates its electronic environment. The integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its functional group and local environment. The carbonyl carbons of the dione (B5365651) would be expected to appear at a characteristic downfield shift.

2D NMR Techniques: For complex molecules like macrocycles, one-dimensional NMR spectra can be crowded and difficult to interpret. Two-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to trace out the spin systems within the molecule. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons they are attached to, allowing for the assignment of carbon signals based on their attached protons. core.ac.uknumberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned in the conformational analysis, NOESY provides information about which protons are close to each other in space, regardless of whether they are bonded. This is vital for determining the three-dimensional structure and stereochemistry. ufrgs.brnumberanalytics.com

By combining the information from these various NMR experiments, a complete and unambiguous assignment of the structure of this compound can be achieved.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry is a critical technique for determining the elemental composition of a molecule by measuring its mass with very high accuracy. savemyexams.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas by providing mass data accurate to several decimal places. chromatographyonline.com For this compound, with a molecular formula of C15H26O3, the theoretical monoisotopic mass is 254.188195 g/mol . spectrabase.com HRMS can confirm this exact mass, thereby verifying the elemental composition. savemyexams.com

The high accuracy of HRMS allows for the confident determination of a compound's molecular formula, as illustrated in the table below, which compares the exact masses of several potential molecular formulas with the same nominal mass.

Molecular FormulaNominal Mass (Da)Exact Mass (Da)
C15H26O3254254.18819
C14H22O4254254.14671
C16H30O2254254.22458
C13H18O5254254.11542

This table is generated for illustrative purposes based on theoretical calculations.

In addition to providing the exact molecular mass, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. nih.gov In these experiments, the molecular ion is isolated and fragmented through collision-induced dissociation (CID) or other methods. lcms.cz The resulting fragment ions provide clues about the molecule's structure. For macrocyclic lactones, fragmentation pathways often involve characteristic cleavages of the lactone ring and the hydrocarbon chain. nih.govmdpi.com While specific fragmentation data for this compound is not extensively detailed in the available literature, general principles suggest that fragmentation would likely involve the loss of small neutral molecules such as CO, CO2, and H2O, as well as cleavage at the ketone and ester functional groups within the macrocycle.

X-ray Crystallography for Solid-State Structure Elucidation of this compound Derivatives

The process involves growing a single crystal of a derivative, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. nih.gov This analysis reveals the exact spatial arrangement of the atoms, confirming the connectivity and stereochemistry. researchgate.net

A hypothetical table of crystallographic data for a derivative of this compound is presented below to illustrate the type of information obtained from such an analysis. This data is based on typical values for organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1489.0
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.135

This table contains hypothetical data for illustrative purposes.

Such crystallographic studies on derivatives would definitively establish the conformation of the 16-membered ring and the relative orientation of the ketone and lactone functional groups. uzh.ch

Advanced Synthetic Methodologies for 1 Oxacyclohexadecane 2,5 Dione and Analogues

Retrosynthetic Strategies Towards the 1-Oxacyclohexadecane-2,5-dione Scaffold

Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like this compound. rsc.org This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. rsc.orgbohrium.com For a 16-membered macrolide like this compound, a primary disconnection strategy involves cleaving the ester bond of the lactone. This simplifies the macrocycle into a linear hydroxy acid precursor. numberanalytics.comscripps.edu

Further disconnection of this linear precursor would then focus on creating smaller, more manageable fragments. Strategic bond cleavages are often planned at locations that allow for the use of reliable bond-forming reactions in the forward synthesis. For instance, the long aliphatic chain can be broken down into smaller segments that can be coupled using standard C-C bond-forming reactions. bohrium.com The presence of the second ketone in the dione (B5365651) structure offers additional points for disconnection, potentially leading to a convergent synthesis where different fragments of the molecule are synthesized separately and then combined.

A key consideration in the retrosynthetic analysis of large rings is the avoidance of forming large, flexible acyclic precursors until the final macrocyclization step, as these can lead to undesired intermolecular reactions. rsc.org Therefore, strategies that incorporate pre-organization of the linear precursor to favor intramolecular cyclization are highly desirable.

Macrolactonization and Macrocyclization Approaches for Large Ring Systems

The formation of the large ring is often the most critical and challenging step in the synthesis of macrolides. acs.org Several powerful methods have been developed to facilitate this transformation.

Classical methods for macrolactonization rely on the intramolecular esterification of a seco-acid (the linear hydroxy acid precursor). numberanalytics.com To overcome the unfavorable entropy of cyclization, these reactions are typically performed under high-dilution conditions to minimize competing intermolecular polymerization.

Yamaguchi Lactonization: This method is a widely used and effective technique for the synthesis of macrolactones. nih.gov It involves the reaction of the hydroxy acid with 2,4,6-trichlorobenzoyl chloride in the presence of a stoichiometric amount of a tertiary amine base, such as triethylamine, to form a mixed anhydride. Subsequent treatment with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) promotes the intramolecular cyclization. The bulky 2,4,6-trichlorobenzoyl group is thought to favor the conformation required for cyclization.

Mitsunobu Reaction: The Mitsunobu reaction provides another powerful tool for macrolactonization. This reaction proceeds via the activation of the hydroxyl group of the seco-acid with a combination of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The resulting activated species then undergoes intramolecular attack by the carboxylate to form the macrolactone. This method is known for its mild reaction conditions and high yields.

Ring-closing metathesis (RCM) has emerged as a premier method for the construction of macrocycles, including 16-membered rings. acs.orgmdpi.comnih.gov This reaction utilizes transition metal catalysts, most notably ruthenium-based Grubbs catalysts, to form a new double bond within a molecule by joining two existing terminal alkenes. numberanalytics.comwikipedia.org

For the synthesis of a dione-containing macrocycle, a linear precursor bearing two terminal alkene functionalities would be required. The RCM reaction would then be employed to close the ring, forming a cyclic alkene. Subsequent functional group manipulation, such as oxidation or reduction of the newly formed double bond, could then be used to arrive at the final this compound structure.

The success of RCM is often dependent on the choice of catalyst and reaction conditions. nih.gov Second and third-generation Grubbs catalysts often exhibit higher activity and broader functional group tolerance compared to the first-generation catalysts. acs.org Microwave irradiation has also been shown to surprisingly enhance the activity of Grubbs catalysts in some cases, leading to higher yields of 16-membered macrocycles. nih.gov

Catalyst Generation Key Features Typical Application
First-Generation GrubbsWell-defined, but less active.Precursor to other Grubbs catalysts. wikipedia.org
Second-Generation GrubbsMore active and stable.Wide range of RCM reactions. acs.org
Hoveyda-GrubbsExcellent catalyst for RCM.Synthesis of dibenzoheteropines. acs.org

Oxidative ring expansion presents an alternative and powerful strategy for the formation of large rings. nih.govyork.ac.uk One of the most well-known examples of this type of reaction is the Baeyer-Villiger oxidation. wikipedia.org

The Baeyer-Villiger oxidation involves the conversion of a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.orgsigmaaldrich.com In the context of synthesizing a 16-membered macrolide, one could envision starting with a 15-membered cyclic ketone. Treatment of this ketone with an appropriate peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the insertion of an oxygen atom adjacent to the carbonyl group, thereby expanding the ring to the desired 16-membered lactone. This method offers a regioselective approach to lactone formation and is a valuable tool in the synthesis of complex natural products. researchgate.net Recent advancements have also explored electrochemical Baeyer-Villiger oxidations, offering a greener approach to this transformation. nih.gov

Stereoselective Synthesis of this compound and Chiral Derivatives

The synthesis of specific stereoisomers of this compound and its chiral derivatives requires precise control over the stereochemistry at each chiral center. bohrium.com This is often achieved through the use of chiral starting materials, asymmetric catalysts, or chiral auxiliaries. nih.gov

For instance, in the synthesis of a chiral 16-membered macrolide, the stereocenters can be established early in the synthesis of the linear precursor. nih.gov This can be accomplished through various asymmetric reactions, such as Sharpless asymmetric epoxidation or dihydroxylation, or through the use of chiral pool starting materials like amino acids or sugars.

Computational studies, such as those using molecular mechanics and semi-empirical methods, can be employed to predict the conformational preferences of 16-membered macrolides, which can in turn provide insights into controlling stereoselectivity during synthesis. imist.ma The Noyori asymmetric hydrogen transfer reaction is another powerful tool for establishing stereocenters in the synthesis of macrolides. bohrium.com

Diversity-Oriented Synthesis (DOS) Strategies for Related Macrocyclic Diones

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse molecules. cam.ac.uknih.govfrontiersin.org This approach is particularly valuable for exploring the chemical space around a particular scaffold, such as macrocyclic diones, to identify compounds with interesting biological activities. nih.govresearchgate.net

DOS strategies often employ a "build/couple/pair" approach, where simple building blocks are assembled in a combinatorial fashion to generate a wide range of products. frontiersin.org Ring-distortion strategies, such as ring expansion or fragmentation, can also be used to create skeletal diversity from a common starting material. frontiersin.orgscielo.br For example, a library of macrocyclic diones with varying ring sizes and functional groups could be synthesized using a combination of RCM and other modern synthetic methods. cam.ac.ukresearchgate.net This allows for the systematic exploration of structure-activity relationships and the discovery of novel bioactive compounds. nih.gov

Lack of Publicly Available Research on this compound Hinders Analysis of its Sustainable Synthesis

Despite a thorough search of scientific literature and chemical databases, detailed research and specific data concerning the chemical compound this compound, particularly in the context of sustainable and green chemistry principles for its synthesis, are not publicly available. The focus of existing research is on structurally related but distinct macrocyclic lactones and diones.

Current green chemistry approaches in the broader field of macrolide synthesis often emphasize the use of biocatalysis and renewable feedstocks to minimize environmental impact. For instance, enzymatic syntheses using lipases have been successfully employed for the production of various macrocyclic lactones. researchgate.nettandfonline.comtandfonline.comresearchgate.net These biocatalytic methods are attractive alternatives to traditional organic synthesis, which can require harsh reaction conditions and generate significant chemical waste. tandfonline.comumich.edu Researchers have explored the use of non-conventional solvents, such as supercritical carbon dioxide, to further enhance the green credentials of these processes. researchgate.nettandfonline.comtandfonline.com

The use of renewable starting materials, or feedstocks, derived from biomass is another cornerstone of green chemical synthesis. wordpress.comnih.gov The conversion of biomass into valuable chemical intermediates is a key area of research, with the goal of reducing reliance on petrochemicals. wordpress.comnih.govrsc.org For example, compounds like cyclopentadecanone (B167302) have been synthesized from vegetable oil derivatives. researchgate.net

While these general principles and methodologies are well-documented for a range of macrocycles, rsc.orgacs.orgmdpi.com specific application to the synthesis of this compound is not described in the available scientific literature. Information regarding its specific precursors, reaction pathways, and potential for green synthesis remains unelucidated.

Similarly, there is a lack of information on other related dione structures such as oxacyclohexadecane-2,13-dione (B1231520) and various pyrrole-2,5-dione or piperazine-2,5-dione derivatives, which have been investigated for different applications. chemicalbook.comnih.govmdpi.commdpi.com However, the synthetic pathways for these compounds are distinct and cannot be directly extrapolated to this compound.

Due to the absence of specific research on this compound, a detailed discussion on the application of sustainable and green chemistry principles in its synthesis, as per the requested outline, cannot be provided at this time. Further research is required to explore the synthesis and properties of this specific compound.

Chemical Reactivity and Transformation Mechanisms of 1 Oxacyclohexadecane 2,5 Dione

Reactivity Profiles of the Lactone Moiety within the 1-Oxacyclohexadecane-2,5-dione Framework

The lactone, a cyclic ester, is a primary site of reactivity in the this compound molecule. Its reactivity is analogous to that of other macrocyclic lactones and acyclic esters, primarily involving nucleophilic acyl substitution at the carbonyl carbon. researchgate.net

Key reactions of the lactone moiety include:

Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide, the lactone ring can be hydrolyzed to open the ring and form the corresponding ω-hydroxy carboxylic acid. This reaction is reversible, but the equilibrium for large-ring lactones often favors the ring-opened product. Acid-catalyzed hydrolysis can also achieve this transformation.

Aminolysis: Reaction with amines leads to the cleavage of the lactone ring to produce an amide and a terminal alcohol group.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester functionality to a diol, resulting in the opening of the macrocycle. researchgate.net

Polymerization: While smaller lactones are known to undergo ring-opening polymerization to form polyesters, the large ring size of this compound makes this less favorable due to lower ring strain. researchgate.netstrath.ac.uk

Chemical Transformations Involving the Dicarbonyl System (2,5-dione)

The 1,4-dicarbonyl system in this compound offers a rich landscape for chemical transformations, with reactivity centered on the carbonyl groups and the adjacent α-carbons.

The ketone carbonyls are electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for several important carbon-carbon bond-forming reactions.

Knoevenagel Condensation: This reaction involves the condensation of the dione (B5365651) with a compound containing an active methylene (B1212753) group, catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsci-hub.se The active methylene compound, such as malonic acid or its derivatives, acts as the nucleophile. wikipedia.org The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. acs.org The presence of two ketone groups in this compound could potentially lead to mono- or di-condensation products, depending on the stoichiometry and reaction conditions.

Aldol (B89426) Reaction: The dione can undergo intramolecular aldol reactions, where an enolate formed at one of the α-carbons attacks the other carbonyl group within the same molecule. nih.govauburn.edu This transannular reaction can lead to the formation of bicyclic systems. The feasibility and outcome of such reactions are highly dependent on the ring size and the resulting strain in the product. auburn.eduyoutube.com Intramolecular aldol reactions are known to be particularly favorable when they lead to the formation of stable five- or six-membered rings. nih.govauburn.edu Given the large size of the macrocycle, the conformational flexibility could allow the reactive centers to come into proximity for such a reaction to occur.

Table 1: Examples of Condensation Reactions on Dicarbonyl Systems
Reaction TypeReactantsCatalyst/ConditionsGeneral Product
Knoevenagel CondensationDiketone, Active Methylene Compound (e.g., Malononitrile)Weak base (e.g., Piperidine)α,β-Unsaturated dione
Intramolecular Aldol Reaction1,4-DiketoneBase (e.g., NaOH)Cyclic β-hydroxy ketone or enone

The hydrogen atoms on the carbons alpha (adjacent) to the ketone carbonyls (C3, C4, and C6) are acidic and can be removed by a base to form enolates. masterorganicchemistry.com The formation of these enolates is a key step in many reactions of the dione system.

Enolization: The dione can exist in equilibrium with its enol tautomers. libretexts.org This equilibrium is typically catalyzed by either acid or base. pitt.edu The presence of two carbonyl groups enhances the acidity of the α-hydrogens, making enolate formation more favorable than in monoketones. masterorganicchemistry.com The specific enolate formed (kinetic vs. thermodynamic) can be controlled by the choice of base and reaction temperature. pitt.edu

Alkylation: The enolates are potent nucleophiles and can react with electrophiles, such as alkyl halides, in SN2 reactions to form new carbon-carbon bonds at the α-position. rsc.org This allows for the introduction of alkyl substituents onto the macrocyclic ring. Diastereoselective alkylations have been observed in similar macrocyclic diketone systems, with the stereochemical outcome influenced by the macrocyclic conformation. auburn.edu

Rearrangement Reactions Involving the this compound Scaffold (e.g., Baeyer-Villiger, Benzilic Acid-Type Rearrangements)

The structure of this compound allows for the consideration of several classical rearrangement reactions, although their applicability to this specific substrate may be limited or lead to complex outcomes.

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid (e.g., m-CPBA) or other peroxides. wikipedia.orgorganic-chemistry.org In principle, the ketone at the C-5 position could undergo a Baeyer-Villiger oxidation to insert an oxygen atom between C5 and C6 or C5 and C4, leading to the formation of a dilactone. The regioselectivity of this reaction depends on the migratory aptitude of the adjacent carbon groups. organic-chemistry.org For cyclic ketones, this reaction results in ring expansion. Given that the substrate is already a lactone, this reaction would lead to a more complex structure containing two lactone moieties. nih.gov

Benzilic Acid-Type Rearrangements: The classical benzilic acid rearrangement is characteristic of 1,2-diketones and involves their conversion to α-hydroxy carboxylic acids in the presence of a strong base. chemistryviews.org Since this compound is a 1,4-dione, it would not undergo a direct benzilic acid rearrangement. While analogous rearrangements for 1,4-diones are not common, intramolecular reactions under basic conditions could potentially lead to complex skeletal reorganizations.

Photochemical Transformations of Macrocyclic Diones and Analogues

The carbonyl groups in the dione system can absorb UV light, leading to electronically excited states that can undergo various photochemical reactions.

Norrish Type I and Type II Reactions: Like other ketones, the dione can potentially undergo Norrish Type I cleavage (α-cleavage) to form radical intermediates or Norrish Type II reactions, which involve intramolecular hydrogen abstraction by the excited carbonyl oxygen. The large, flexible ring of this compound may allow for the necessary conformations for intramolecular hydrogen abstraction from various positions on the carbon chain, potentially leading to cyclization or fragmentation products. The photochemical behavior of macrocyclic diketones has been shown to be dependent on the ring conformation. strath.ac.uk

Photocycloaddition: In some cases, macrocyclic systems can undergo intramolecular [2+2] photocycloaddition reactions, leading to the formation of complex, bridged bicyclic structures. The feasibility of such reactions depends on whether the molecule can adopt a conformation where the two reactive sites are in close proximity.

Photosensitized Reactions: In the presence of a photosensitizer, energy transfer can occur to populate the triplet excited state of the dione, which may lead to different reaction pathways compared to direct irradiation. The photochemical behavior of macrocyclic complexes can be influenced by their structure and the surrounding medium. researchgate.net

Table 2: Potential Photochemical Reactions of Macrocyclic Diones
Reaction TypeDescriptionPotential Product Type
Norrish Type IAlpha-cleavage of the C-C bond adjacent to the carbonyl group.Biradical intermediates, which can lead to various products.
Norrish Type IIIntramolecular hydrogen abstraction by the excited carbonyl group.Cyclobutanol derivatives or cleavage products.
Intramolecular Photocycloaddition[2+2] cycloaddition between two parts of the molecule.Bridged bicyclic compounds.

Theoretical and Computational Chemistry Studies on 1 Oxacyclohexadecane 2,5 Dione

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. researchgate.net For 1-Oxacyclohexadecane-2,5-dione, these calculations would reveal details about its electron distribution, stability, and the most probable sites for chemical reactions.

Detailed Research Approaches: A typical approach involves optimizing the molecule's geometry using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) to find its most stable three-dimensional structure. mdpi.com Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum. From this, a variety of electronic properties can be determined.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. buysellchem.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl and ester groups. Blue regions (positive potential) denote electron-poor areas susceptible to nucleophilic attack.

Atomic Charges: Methods like Restrained ElectroStatic Potential (RESP) can be used to calculate the partial charge on each atom. mdpi.com These charges provide a quantitative measure of the polarity of different bonds and atoms within the molecule, highlighting reactive centers.

Illustrative Data Table for Electronic Properties: The following table presents hypothetical, yet representative, data that would be generated from DFT calculations for this compound, based on typical values for similar macrocyclic esters. mdpi.com

PropertyCalculated Value (Illustrative)Significance
HOMO Energy -7.2 eVIndicates electron-donating capability.
LUMO Energy +1.5 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 8.7 eVSuggests high kinetic stability.
Dipole Moment 3.5 DIndicates significant molecular polarity.
MEP Minimum -0.045 a.u. (near C=O oxygens)Most likely site for electrophilic attack.
MEP Maximum +0.030 a.u. (near C-H bonds)Potential sites for weak interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility

Due to the presence of many single bonds, the 16-membered ring of this compound is highly flexible. Molecular dynamics (MD) simulations are the primary computational tool for exploring the vast conformational space of such molecules to understand their dynamic behavior in solution. nih.govimist.ma

Detailed Research Approaches: MD simulations model the movement of atoms over time by integrating Newton's equations of motion. thieme-connect.com The process begins with a starting structure, often the geometry-optimized structure from quantum calculations. This structure is placed in a simulation box filled with solvent molecules (e.g., water) to mimic physiological or environmental conditions. A force field (e.g., CHARMM, AMBER) is chosen to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. imist.ma

The simulation typically involves these steps:

System Setup: Solvating the molecule and adding ions to neutralize the system. imist.ma

Minimization: Removing any steric clashes or unfavorable initial contacts.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure, allowing the solvent to relax around the solute. lifechemicals.com

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to sample a wide range of conformations. pnas.org

Analysis of the resulting trajectory provides insights into the molecule's flexibility, identifying the most populated conformational families and the energy barriers between them. researchgate.net Root Mean Square Deviation (RMSD) plots can assess the stability of the simulation and identify major conformational changes.

Illustrative Data Table of Conformational Analysis: This table shows a hypothetical summary of results from an MD simulation, identifying major conformational clusters and key dihedral angles that define them.

Conformational ClusterPopulation (%)Key Dihedral Angle 1 (C1-O1-C2-C3)Key Dihedral Angle 2 (C4-C5-C6-C7)Relative Energy (kcal/mol)
Cluster A 45%~175° (trans)~65° (gauche)0.00
Cluster B 30%~170° (trans)~180° (trans)0.85
Cluster C 15%~70° (gauche)~70° (gauche)1.50
Other 10%VariableVariable>2.50

In Silico Mechanistic Elucidation of Synthetic and Degradative Pathways

Computational chemistry can be used to model the reaction mechanisms for both the synthesis and degradation of this compound. Such studies help in optimizing synthetic routes and predicting environmental fate.

Detailed Research Approaches:

Synthetic Pathways: Many modern synthetic methods for macrocycles, such as ring-closing metathesis or ring-expansion reactions, can be modeled computationally. rsc.orgresearchgate.net Using quantum chemical methods, researchers can map the potential energy surface of a proposed reaction. This involves locating the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The calculated activation energy (the energy difference between the reactant and the transition state) indicates the kinetic feasibility of a reaction step. rsc.org

Degradative Pathways: The most likely degradation pathway for this compound in the environment is the hydrolysis of its ester linkage, breaking the macrocyclic ring. Computational models can simulate this reaction, often with explicit water molecules, to determine the energy barrier for hydrolysis. This provides an estimate of the compound's persistence. Other potential pathways, like oxidation at susceptible C-H bonds, can also be investigated by modeling reactions with radical species. nih.govresearchgate.net

Computational Structure-Activity Relationship (SAR) Prediction and Analysis

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or physicochemical properties of new or untested chemicals based on their molecular structure. nih.gov For a compound like this compound, QSAR could be used to predict properties like odor intensity, receptor binding affinity, or potential toxicity. pnas.orgnih.gov

Detailed Research Approaches: Developing a QSAR model involves several steps:

Data Collection: Assembling a "training set" of structurally similar macrocyclic compounds with known experimental data for the property of interest (e.g., binding affinity to a specific receptor). nih.gov

Descriptor Calculation: For each molecule in the training set, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., solvent-accessible surface area, quantum-chemical parameters like HOMO/LUMO energies). thieme-connect.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the most relevant descriptors to the observed activity. frontierspartnerships.org

Validation: The predictive power of the model is rigorously tested using an external "test set" of molecules not used in model creation and through statistical cross-validation techniques. nih.gov

Once a validated QSAR model is established, the same descriptors can be calculated for this compound, and its activity can be predicted without the need for experimental testing.

Illustrative Data Table of QSAR Descriptors: This table lists a selection of molecular descriptors that would be calculated for this compound to be used in a QSAR model for predicting a property like musk odor perception.

Descriptor TypeDescriptor NameCalculated Value (Illustrative)Potential Correlation
Constitutional Molecular Weight254.37 g/mol Size/bulk properties
Topological Wiener Index1580Molecular branching
Geometrical Solvent Accessible Surface Area450 ŲInteraction with solvent/receptor
Electrostatic LUMO Energy+1.5 eVElectron-accepting interactions
Lipophilicity LogP3.79Membrane permeability

In Vitro Biological Activities and Mechanistic Investigations of 1 Oxacyclohexadecane 2,5 Dione and Derivatives

Synthetic Nature of 1-Oxacyclohexadecane-2,5-dione and Distinction from Naturally Occurring Analogues

This compound is a macrocyclic lactone, a class of compounds characterized by a large ring containing an ester functional group. Its structure, a sixteen-membered ring with two ketone groups, designates it as a product of chemical synthesis rather than a compound typically isolated from natural sources. The synthesis of large-ring lactones, particularly those with specific functional group placements like a 1,4-dione arrangement relative to the ring oxygen, involves multi-step chemical reactions. For instance, related 16-membered macrolides are synthesized through complex procedures such as the Baeyer-Villiger reaction on bicyclic precursors or via Michael additions followed by cyclization and decarboxylation steps. researchgate.netresearchgate.net

Naturally occurring macrocyclic lactones, such as the well-known macrolide antibiotics (e.g., erythromycin) or the cytotoxic Annonaceous acetogenins, possess significantly more complex structures. These natural analogues are distinguished by the presence of multiple chiral centers, hydroxyl groups, methyl substitutions, and often, sugar moieties or tetrahydrofuran (B95107) (THF) rings. researchgate.net In contrast, this compound is a structurally simpler, achiral molecule, lacking the dense functionalization that is characteristic of bioactive natural macrolides. This structural simplicity facilitates its potential use as a synthetic building block or a scaffold for creating more complex molecules. core.ac.ukacs.org

Enzyme Inhibition Studies of this compound Analogues (in vitro)

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the enzyme inhibitory activities of this compound or its direct derivatives. While research exists on the enzyme-inhibiting properties of other classes of compounds containing dione (B5365651) functionalities, such as pyrrole-2,5-diones or imidazo[1,2-a]pyridines, this information is not applicable to the specific macrocyclic structure of this compound. mdpi.comresearchgate.net

Identification of Target Enzymes and Characterization of Inhibition Profiles

There is no publicly available research identifying specific enzyme targets for this compound or characterizing any potential inhibition profiles.

Mechanistic Insights into Enzyme-Inhibitor Interactions (e.g., binding modes, kinetics)

Without identified enzyme targets or inhibition data, no mechanistic insights, binding modes, or kinetic studies for this compound are available.

Structure-Activity Relationship (SAR) Analysis for Enzyme Inhibition

No structure-activity relationship (SAR) analyses concerning the enzyme inhibitory effects of this compound analogues have been published.

In Vitro Antimicrobial Activities and Mechanistic Pathways

No specific data exists in the reviewed literature regarding the in vitro antimicrobial activity of this compound or its derivatives. Studies on other chemical classes, such as quinone derivatives or thiazolidine-2,4-diones, have shown antimicrobial effects, but these findings are structurally unrelated to the target compound. nih.govbiointerfaceresearch.com

Assessment of Efficacy against Specific Microbial Strains

There are no available studies assessing the efficacy of this compound against any specific microbial strains. Therefore, no data table on its antimicrobial activity can be generated.

Elucidation of Antimicrobial Mechanisms of Action at the Molecular Level

The antimicrobial mechanisms of macrocyclic lactones, particularly those with 14-, 15-, and 16-membered rings (macrolides), are well-established and primarily target bacterial protein synthesis. wikipedia.orgbohrium.com These compounds typically bind to the 50S subunit of the bacterial ribosome, interfering with the translation process. wikipedia.orgbohrium.com This interaction can prevent the peptidyltransferase from adding the growing peptide chain to the next amino acid and may lead to the premature dissociation of the peptidyl-tRNA from the ribosome. wikipedia.org This inhibition of protein synthesis is generally considered bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells. wikipedia.org

The effectiveness of macrolides is often greater against Gram-positive bacteria compared to Gram-negative bacteria, a difference attributed to the lower permeability of the Gram-negative outer membrane. bohrium.com Resistance to these antibiotics can arise through several mechanisms, including modification of the ribosomal target, enzymatic inactivation of the drug, and active efflux of the compound from the bacterial cell. oup.com

While many antimicrobial lactones are known, a derivative of thiazolidine-2,4-dione has been noted for its antimicrobial activity, which is thought to stem from its ability to cross the microbial cytoplasmic membrane and inhibit cell growth. scielo.br

Table 1: Antimicrobial Mechanisms of Related Lactones and Diones

Compound ClassPrimary Molecular TargetMechanism of ActionResulting Effect
Macrolide Antibiotics (14-, 15-, 16-membered lactones)50S ribosomal subunitInhibition of protein biosynthesis by blocking peptidyltransferase and causing premature peptidyl-tRNA dissociation. wikipedia.orgBacteriostatic
Thiazolidine-2,4-dione derivativesMicrobial cytoplasmic membraneIncreased lipophilicity allows for passage through the membrane, leading to growth inhibition. scielo.brAntimicrobial

Other Relevant In Vitro Biological Activities with Mechanistic Focus

Beyond their antimicrobial properties, macrocyclic lactones and diones have demonstrated a range of other in vitro biological activities, including cytostatic and antiviral effects.

Cytostatic and Antiproliferative Effects

Several studies have highlighted the potential of macrocyclic lactones and diones as anticancer agents, with various mechanisms of action being proposed.

The 16-membered macrocyclic lactone Ivermectin has been shown to inhibit the proliferation of various human cancer cell lines. nih.gov Mechanistic studies indicate that Ivermectin can block the WNT-TCF pathway, which is often dysregulated in cancers. nih.gov This inhibition leads to a decrease in the levels of key cell cycle regulators like CYCLIN D1 and an increase in apoptosis. nih.gov Other macrocyclic lactones, such as Abamectin and Selamectin, have also demonstrated antiproliferative activities. nih.gov

Derivatives of cyclohexa-2,5-diene-1,4-dione have also been evaluated for their cytotoxic effects. For instance, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione has shown significant cytotoxicity against human melanoma cell lines. nih.gov Its mechanism is believed to involve the induction of apoptosis, mediated by the activation of caspases and the cleavage of poly-(ADP-ribose)-polymerase (PARP) protein. nih.gov

Furthermore, certain pyrrolidine-2,5-dione derivatives have exhibited potent anticancer activity against lung cancer cells (A549). uobasrah.edu.iq

Table 2: Cytostatic and Antiproliferative Activities of Related Lactones and Diones

Compound/DerivativeCell Line(s)Proposed Mechanism of ActionReference(s)
Ivermectin (16-membered macrocyclic lactone)Various human cancer cellsInhibition of WNT-TCF pathway, reduction of CYCLIN D1, induction of apoptosis. nih.gov
2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dioneHuman melanoma M14 cellsInduction of apoptosis via caspase activation and PARP cleavage. nih.gov
Pyrrolidine-2,5-dione derivativesHuman lung cancer A549 cellsPotent anticancer activity. uobasrah.edu.iq

Antiviral Effects

The antiviral potential of lactones and related structures has also been an area of investigation. While specific data on this compound is unavailable, studies on other lactone-containing compounds provide some insights. For example, derivatives of thiazolidine-2,4-dione have been reported to possess antiviral properties. scielo.br Additionally, certain adamantane (B196018) derivatives of 1,3-oxazinan-2-one (B31196) and piperidine-2,4-dione have shown efficacy against the influenza A virus in murine models, suggesting that dione-containing heterocyclic structures can serve as scaffolds for antiviral drug development. actanaturae.ru

It is important to note that the biological activities and their underlying mechanisms are highly dependent on the specific chemical structure of the compound. Therefore, while the activities of related macrocyclic lactones and diones provide a valuable framework, dedicated experimental studies are necessary to elucidate the specific biological profile of this compound.

Applications of 1 Oxacyclohexadecane 2,5 Dione in Advanced Materials Science Research

Potential as Monomers for Polymer Synthesis and Advanced Materials Development

The primary route for converting cyclic esters into polymers is through ring-opening polymerization (ROP). bham.ac.uk Macrocyclic lactones (macrolactones), defined as cyclic esters with 12 or more atoms in the ring, are of growing interest as monomers for creating high-performance aliphatic polyesters. bham.ac.ukresearchgate.netresearchgate.net As a 16-membered ring compound, 1-Oxacyclohexadecane-2,5-dione fits squarely within this class of monomers.

Historically, the ROP of macrolactones was considered challenging due to the low ring strain of these large molecules, which provides a smaller thermodynamic driving force for polymerization compared to smaller, strained lactones like ε-caprolactone. bham.ac.ukresearchgate.net However, advances in catalysis, particularly the use of enzymatic catalysts like lipases, have overcome this barrier. nih.gov Research has shown that lipases can be highly effective for the ROP of 12-, 13-, 16-, and 17-membered macrolides. nih.gov In some cases, the enzymatic polymerization of macrolides proceeds much faster than that of smaller lactones like ε-caprolactone, a phenomenon attributed to strong recognition and binding of the large rings by the enzyme. oup.comresearchgate.net

The polymerization of this compound via ROP would theoretically yield a novel aliphatic polyester. The repeating unit would contain a long aliphatic chain, an ester linkage from the ring-opening, and a pendant ketone group. This structure could lead to materials with unique properties:

High Crystallinity and Mechanical Properties : The long methylene (B1212753) sequences in the polymer backbone, similar to those in polyethylene, could impart high crystallinity and desirable mechanical properties, such as ductility and tensile strength, analogous to polymers derived from pentadecalactone (PPDL). researchgate.net

Functionalization : The ketone group in each repeating unit provides a site for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's properties for specific applications.

Biodegradability and Biocompatibility : Aliphatic polyesters are known for their potential biodegradability and biocompatibility, making them suitable for biomedical applications. bham.ac.ukresearchgate.net Polymers derived from macrolactones like pentadecalactone have proven to be nontoxic, generating significant interest for their use in medical devices and tissue engineering. researchgate.net

The table below illustrates the relative polymerization rates for lactones of various ring sizes, highlighting the distinct behavior of macrolactones in chemical versus enzymatic polymerization.

Ring Size (No. of Atoms)Monomer ExampleRelative Chemical ROP Rate*Relative Enzymatic ROP Rate**
6ε-Caprolactone2500-
7ζ-Heptanolactone3300.10
9ω-Nonanolactone21-
12ω-Undecanolide (UDL)0.90.13
13ω-Dodecanolide1.00.19
16ω-Pentadecanolide (PDL)0.90.74
17ω-Hexadecanolide1.01.0

* Relative rates determined using a zinc 2-ethylhexanoate/butyl alcohol system. Data normalized relative to 13- and 17-membered lactones. researchgate.net ** Relative rates determined using lipase (B570770) catalyst. Data normalized relative to 17-membered lactone. researchgate.net

Role as Building Blocks in Supramolecular Chemistry or Nanomaterials

Supramolecular chemistry involves the design and synthesis of complex, functional chemical systems formed by the association of two or more molecular components through non-covalent intermolecular forces. nih.govbeilstein-journals.org These interactions, which include hydrogen bonding, π–π stacking, van der Waals forces, and metal-ligand coordination, are the driving forces for the self-assembly of molecules into well-defined nanostructures. nih.govbeilstein-journals.org

Macrocyclic compounds are foundational building blocks in supramolecular chemistry. researchgate.net The structure of this compound makes it a promising candidate for use in designing self-assembling nanomaterials. Its potential lies in the combination of a large, flexible hydrophobic cavity and specific sites for directional, non-covalent interactions.

Host-Guest Chemistry : The 16-membered ring can act as a host for smaller guest molecules, forming inclusion complexes. The long aliphatic chain provides a non-polar interior, while the polar carbonyl groups of the ester and ketone can act as binding sites.

Self-Assembly : Molecules of this compound could self-assemble into higher-order structures like nanofibers, vesicles, or liquid crystals. researchgate.net This assembly would be driven by a combination of hydrophobic interactions between the aliphatic backbones and more specific, directional interactions involving the polar functional groups.

Metal Coordination : The oxygen atoms of the carbonyl groups are potential ligands for coordinating with metal cations. This could enable the formation of discrete 2D or 3D metallosupramolecular architectures, such as metallacycles or cages, where the macrocycle acts as a ligand. nih.govnih.gov The assembly of such structures is guided by the predictable and directional nature of metal-ligand bonds. nih.gov

The functional groups within this compound could participate in various non-covalent interactions essential for supramolecular assembly.

Functional Group in MoleculePotential Non-Covalent InteractionRole in Assembly
Aliphatic Chain (-(CH₂)₁₂)Hydrophobic Interactions, Van der Waals ForcesDrives aggregation in polar solvents to minimize contact with water; provides structural bulk.
Ester Carbonyl (C=O)Hydrogen Bond Acceptor, Dipole-Dipole, Metal CoordinationCan form directional bonds with hydrogen-bond donors or coordinate with metal ions to guide assembly. beilstein-journals.org
Ketone Carbonyl (C=O)Hydrogen Bond Acceptor, Dipole-Dipole, Metal CoordinationProvides an additional site for specific, directional interactions, enhancing the complexity of potential assembled structures. beilstein-journals.org

Use as Specialized Solvents or Additives in Material Formulations with Mechanistic Basis

The unique chemical structure of this compound suggests it could function as a specialized solvent or performance-enhancing additive in material formulations. Its large size would result in a very high boiling point and low volatility, which are desirable properties for process solvents or stable additives in polymer melts. google.com

The mechanistic basis for its potential applications stems from its amphiphilic character. The molecule combines a large, non-polar aliphatic backbone with two polar carbonyl groups.

As a Specialized Solvent : This dual character could make it an effective solvent for complex systems, such as polymer formulations, where it could compatibilize both polar and non-polar components. The conformational flexibility of the large macrocyclic ring could allow it to adapt its shape to solvate different types of molecules. acs.org The use of high-boiling point macrocyclic esters as a reaction medium has been explored, as they can simplify product separation from contaminants. google.comgoogle.com

As a Polymer Additive : Incorporated into a polymer matrix, this compound could function as a high-permanence plasticizer or processing aid. The long, flexible aliphatic chain could intercalate between polymer chains, increasing free volume and enhancing flexibility, similar to the action of a plasticizer. The polar ketone and ester groups could form favorable dipole-dipole interactions with polar polymers like polyesters or polyamides, improving compatibility and preventing phase separation (leaching) of the additive from the bulk material. The general use of macrolactones as additives in polymeric compositions has been noted. google.com

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-Oxacyclohexadecane-2,5-dione, and how can yield optimization be achieved?

  • Methodological Answer : The compound is typically synthesized via lactonization of hydroxy acids or intramolecular cyclization of diesters. Key factors include:

  • Catalysts : Acidic or enzymatic catalysts (e.g., lipases) for regioselective ring closure.
  • Solvent Systems : Anhydrous solvents (e.g., toluene or dichloromethane) to minimize hydrolysis side reactions .
  • Temperature Control : Slow heating (60–80°C) to promote cyclization while avoiding decomposition. Yield optimization requires precise stoichiometry and inert atmosphere conditions .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

  • Methodological Answer :

  • NMR Spectroscopy : Focus on <sup>13</sup>C NMR to identify carbonyl resonances (δ 170–180 ppm) and <sup>1</sup>H NMR for methylene protons adjacent to the dione groups (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Strong absorption bands at 1740–1780 cm⁻¹ for cyclic ketone C=O stretches.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns consistent with macrocyclic cleavage .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Use nitrile gloves, chemical-resistant lab coats, and goggles. Inspect gloves for defects before use .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to assess electron density distribution at carbonyl groups, predicting nucleophilic attack sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions to evaluate steric hindrance effects on ring-opening reactions. Validate models against experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK293 or HeLa) and control for endotoxin levels in biological samples .
  • Data Triangulation : Cross-validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric cytotoxicity tests) and meta-analysis of structural analogs .
  • Dose-Response Curves : Ensure IC50 values are calculated using nonlinear regression models with ≥3 technical replicates .

Q. How can this compound be incorporated into biodegradable polymer matrices for biomedical applications?

  • Methodological Answer :

  • Ring-Opening Polymerization (ROP) : Use tin(II) octoate as a catalyst at 120–140°C to initiate polymerization. Monitor molecular weight via GPC and thermal stability via DSC .
  • Copolymer Design : Blend with lactide or glycolide monomers to tune degradation rates. Characterize crystallinity using XRD and hydrolytic stability in PBS (pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.